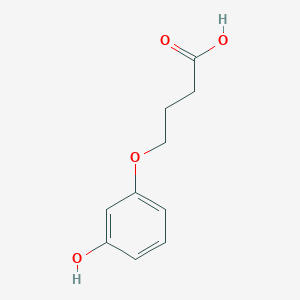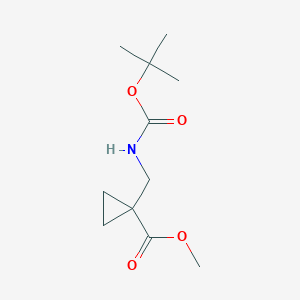![molecular formula C38H45ClNO2PPd B8266201 Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B8266201.png)
Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) is a complex organometallic compound featuring palladium as the central metal atom. This compound is widely used as a catalyst in various cross-coupling reactions, which are essential in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Synthetic Routes and Reaction Conditions:
Synthesis of the Ligand: The ligand, 2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl, is synthesized through a multi-step process involving the reaction of biphenyl with dicyclohexylphosphine and methoxy groups.
Formation of the Palladium Complex: The ligand is then reacted with palladium(II) chloride in the presence of a suitable base to form the desired palladium complex.
Industrial Production Methods:
Batch Production: The compound is typically produced in batches in a controlled environment to ensure purity and consistency.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove any impurities.
Types of Reactions:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of aryl or vinyl boronic acids with aryl or vinyl halides.
Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling aryl halides with amines.
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, halide, base (e.g., sodium carbonate), and solvent (e.g., water/ethanol).
Buchwald-Hartwig Amination: Palladium catalyst, amine, aryl halide, base (e.g., cesium carbonate), and solvent (e.g., toluene).
Sonogashira Coupling: Palladium catalyst, terminal alkyne, halide, copper(I) iodide, base (e.g., triethylamine), and solvent (e.g., DMF).
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Buchwald-Hartwig Amination: Aryl amines.
Sonogashira Coupling: Alkynyl-aryl compounds.
科学的研究の応用
This compound is extensively used in scientific research due to its efficiency and versatility as a catalyst. Its applications include:
Organic Synthesis: Facilitating the formation of complex organic molecules.
Pharmaceuticals: Synthesizing active pharmaceutical ingredients (APIs).
Material Science: Developing advanced materials with specific properties.
Biology: Studying biological processes involving palladium-catalyzed reactions.
作用機序
The compound acts as a catalyst by facilitating the formation of active palladium species that participate in cross-coupling reactions. The mechanism involves the oxidative addition of the palladium(II) complex to the aryl halide, followed by transmetalation with the boronic acid or amine, and finally reductive elimination to form the desired product.
Molecular Targets and Pathways:
Oxidative Addition: Formation of a palladium(IV) intermediate.
Transmetalation: Exchange of ligands between palladium and boronic acid or amine.
Reductive Elimination: Formation of the final product and regeneration of the palladium(II) catalyst.
類似化合物との比較
SPhos Pd G3: Another generation of the same family with a slightly different ligand structure.
XPhos Pd G2: Contains a different phosphine ligand.
RuPhos Pd G2: Features a different ligand with isopropoxy groups instead of methoxy groups.
Uniqueness:
Higher Efficiency: Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) is known for its high catalytic activity and broad substrate scope.
Versatility: It can be used in a wide range of cross-coupling reactions, making it a valuable tool in organic synthesis.
This compound stands out due to its efficiency, versatility, and broad applicability in various fields of scientific research and industrial production.
特性
IUPAC Name |
chloropalladium(1+);dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35O2P.C12H10N.ClH.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODHLQXRQOHAAZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H45ClNO2PPd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(iodomethyl)piperidin-1-yl]pyrimidine](/img/structure/B8266159.png)
![[(2R,3S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,6-dihydro-2H-pyran-3-yl] 2,2,2-trichloroethanimidate](/img/structure/B8266160.png)







